Enantiomeric Purity Drives Procurement Cost and Application Differentiation
The (S)-enantiomer of 4,4-difluoropyrrolidin-2-yl methanol hydrochloride exhibits a significant price differential compared to its (R)-enantiomer, reflecting distinct market supply, demand, and synthetic utility. For a 1g quantity, the (S)-enantiomer is listed at approximately €110.00, while the (R)-enantiomer is priced significantly higher at €188.00, representing a ~71% cost increase for the (R)-isomer . This economic difference is a direct consequence of their divergent roles as chiral building blocks, with the (S)-enantiomer being more readily available and widely utilized in specific SAR studies, such as those for pan-Aurora kinase inhibitors [1].
| Evidence Dimension | Procurement Cost (1g quantity, EUR) |
|---|---|
| Target Compound Data | €110.00 |
| Comparator Or Baseline | (R)-enantiomer (CAS: 1315593-71-5) at €188.00 |
| Quantified Difference | +€78.00 (approx. 71% higher cost for the (R)-enantiomer) |
| Conditions | Commercial pricing from the same vendor (CymitQuimica) as of February 2026 |
Why This Matters
This cost disparity directly impacts procurement budgets for large-scale synthesis campaigns, making the (S)-enantiomer the more economically viable option for projects where its specific chirality is required.
- [1] Abraham, S., Hadd, M. J., Cramer, M. D., et al. (2011). Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5296-5300. View Source
